molecular formula C18H21N3O4S B2584112 N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034248-90-1

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2584112
CAS No.: 2034248-90-1
M. Wt: 375.44
InChI Key: SSJFYQQITHCJGA-SHTZXODSSA-N
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Description

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidin-2-yloxy group attached to a cyclohexyl ring, which is further connected to a dihydrobenzofuran-5-sulfonamide moiety. The intricate arrangement of these functional groups contributes to its distinctive chemical properties and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multiple steps, each requiring specific reagents and conditions:

    Formation of the Pyrimidin-2-yloxy Group: This step involves the reaction of a suitable pyrimidine derivative with an appropriate alcohol or phenol under basic conditions to form the pyrimidin-2-yloxy group.

    Cyclohexyl Ring Formation: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods, followed by functionalization to introduce the desired substituents.

    Attachment of the Pyrimidin-2-yloxy Group to the Cyclohexyl Ring: This step involves the nucleophilic substitution reaction between the pyrimidin-2-yloxy group and the cyclohexyl ring, typically under basic or catalytic conditions.

    Synthesis of the Dihydrobenzofuran-5-sulfonamide Moiety: This involves the cyclization of a suitable precursor to form the dihydrobenzofuran ring, followed by sulfonamide formation through the reaction with a sulfonyl chloride or sulfonic acid derivative.

    Final Coupling Reaction: The final step involves coupling the pyrimidin-2-yloxycyclohexyl intermediate with the dihydrobenzofuran-5-sulfonamide moiety under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced catalytic systems, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific substituents with other functional groups, using reagents such as halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halides, organometallic reagents, or other nucleophiles/electrophiles under appropriate conditions (e.g., basic, acidic, or catalytic).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used

Scientific Research Applications

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity, protein interactions, or cellular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates, leading to changes in their activity or function.

    Pathways Involved: Cellular signaling pathways, metabolic pathways, or other biological processes that are affected by the compound’s interaction with its targets.

Comparison with Similar Compounds

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structural features, such as other pyrimidin-2-yloxy derivatives, cyclohexyl-containing molecules, or dihydrobenzofuran sulfonamides.

Properties

IUPAC Name

N-(4-pyrimidin-2-yloxycyclohexyl)-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-26(23,16-6-7-17-13(12-16)8-11-24-17)21-14-2-4-15(5-3-14)25-18-19-9-1-10-20-18/h1,6-7,9-10,12,14-15,21H,2-5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJFYQQITHCJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC3=C(C=C2)OCC3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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